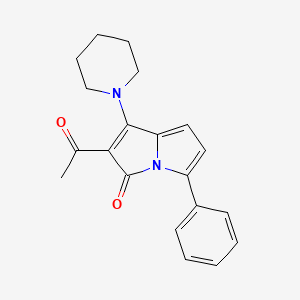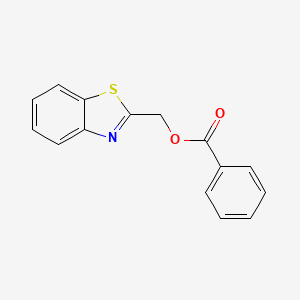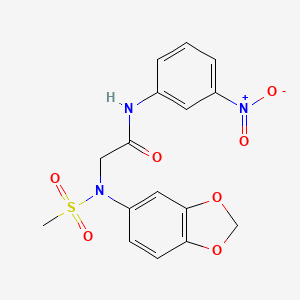![molecular formula C20H17N3O3 B3506229 2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506229.png)
2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline
描述
2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the methoxy and methyl groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base like sodium hydride.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride.
Coupling of the phenoxymethyl group: The final step involves the coupling of the phenoxymethyl group to the oxadiazole ring, which can be achieved through a nucleophilic substitution reaction using phenol and a suitable leaving group like tosyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-hydroxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline.
Reduction: Formation of 2-methoxy-8-methyl-3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its bioactive properties.
Medicine: Investigated for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with DNA or proteins, leading to inhibition of key biological processes. The oxadiazole ring may also contribute to the compound’s bioactivity by interacting with enzymes or receptors.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antiprotozoal drug with a quinoline core.
Uniqueness
2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the presence of the oxadiazole ring and the phenoxymethyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives. These structural features may enhance its bioactivity and specificity for certain molecular targets, making it a promising candidate for further research and development.
属性
IUPAC Name |
3-(2-methoxy-8-methylquinolin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-7-6-8-14-11-16(20(24-2)22-18(13)14)19-21-17(26-23-19)12-25-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUWFTJSUAZIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B3506153.png)
![N-(3-acetylphenyl)-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3506154.png)
amino]benzamide](/img/structure/B3506156.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B3506160.png)
![N,N-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3506169.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(3-methoxyphenyl)glycinamide](/img/structure/B3506177.png)
![methyl 4-[({[4-methyl-5-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3506182.png)


![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)benzamide](/img/structure/B3506207.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3506217.png)
![5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3506225.png)
![4-[(Z)-2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B3506235.png)

